REACTION_CXSMILES
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S(Cl)(Cl)=O.[CH3:5]O.[Cl:7][C:8]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([OH:17])=[C:10]([I:18])[CH:9]=1>CCOC(C)=O>[Cl:7][C:8]1[CH:16]=[C:12]([C:13]([O:15][CH3:5])=[O:14])[C:11]([OH:17])=[C:10]([I:18])[CH:9]=1
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Name
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|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(C(=O)O)=C1)O)I
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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The addition
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Type
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CUSTOM
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Details
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at 25° C
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Type
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ADDITION
|
Details
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is added
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Type
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TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
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to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
DISSOLUTION
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Details
|
The solids dissolve at first then after 2 hours solids
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled in the refrigerator for 12h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The solids formed
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
WASH
|
Details
|
washed with water (30 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 27° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(C(=O)OC)=C1)O)I
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |